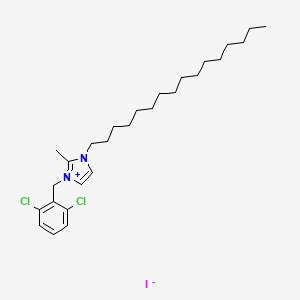
1-Bromononane-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromononane-d3 is a deuterium-labeled derivative of 1-Bromononane. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that make it an excellent tracer in various studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromononane-d3 can be synthesized through the bromination of nonane-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under stringent quality control to ensure high purity and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromononane-d3 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting with sodium cyanide (NaCN) to form nonanenitrile-d3.
Elimination Reactions: Under strong base conditions, this compound can undergo elimination to form nonene-d3.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), and other nucleophiles.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products:
Nucleophilic Substitution: Nonanenitrile-d3, nonanol-d3.
Elimination Reactions: Nonene-d3.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
1-Bromononane-d3 is extensively used in scientific research due to its deuterium labeling, which provides unique advantages in various studies:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of nonane derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonane derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial applications, including the development of stable isotopes for analytical purposes
Wirkmechanismus
The mechanism of action of 1-Bromononane-d3 is primarily related to its role as a tracer. The deuterium atoms in the compound provide a distinct signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions in different environments, providing valuable insights into reaction mechanisms and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Bromononane: The non-deuterated version of 1-Bromononane-d3, used in similar applications but lacks the unique tracing capabilities provided by deuterium.
1-Bromohexane-d3: Another deuterium-labeled compound with a shorter carbon chain, used in similar studies but with different physical and chemical properties.
1-Bromodecane-d3: A deuterium-labeled compound with a longer carbon chain, offering different reactivity and applications compared to this compound
Uniqueness: this compound is unique due to its specific carbon chain length and deuterium labeling, which provides distinct advantages in tracing studies. Its properties make it particularly useful in understanding the behavior of nonane derivatives in various chemical and biological systems .
Eigenschaften
Molekularformel |
C9H19Br |
|---|---|
Molekulargewicht |
210.17 g/mol |
IUPAC-Name |
9-bromo-1,1,1-trideuteriononane |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3 |
InChI-Schlüssel |
AYMUQTNXKPEMLM-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCCCCCBr |
Kanonische SMILES |
CCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)





![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)







